molecular formula C11H11NO2 B8298709 3-(3-Pyridylmethylene)-2,4-pentanedione

3-(3-Pyridylmethylene)-2,4-pentanedione

Cat. No.: B8298709
M. Wt: 189.21 g/mol
InChI Key: YFOGYKVNOKKNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridylmethylene)-2,4-pentanedione is a β-diketone derivative featuring a pyridyl-substituted methylene group at the 3-position of the pentanedione backbone. This compound is part of a broader class of arylidene-β-diketones, which are synthesized via aldol-like condensations between β-diketones (e.g., 2,4-pentanedione) and aromatic aldehydes.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(pyridin-3-ylmethylidene)pentane-2,4-dione

InChI

InChI=1S/C11H11NO2/c1-8(13)11(9(2)14)6-10-4-3-5-12-7-10/h3-7H,1-2H3

InChI Key

YFOGYKVNOKKNLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CN=CC=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-(3-Pyridylmethylene)-2,4-pentanedione, their substituents, and synthesis methods:

Compound Name Substituent Synthesis Method Reference
3-(4-Hydroxybenzylidene)-2,4-pentanedione 4-Hydroxyphenyl Condensation of 4-hydroxybenzaldehyde with 2,4-pentanedione (piperidine/CH₃COOH)
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione 3,4,5-Trimethoxyphenyl Similar aldol condensation; used as a photostabilizer in sunscreens
3-[(4-Methylphenyl)methylene]-2,4-pentanedione 4-Methylphenyl Catalytic cyclization with NHCs; purified via flash chromatography
3-(5-Cyano-2-furylidene)-2,4-pentanedione 5-Cyano-2-furyl Cyclocondensation of 5-cyano-2-furaldehyde with 2,4-pentanedione

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in furyl derivatives ) enhance electrophilicity at the methylene carbon, facilitating nucleophilic additions.
  • Solubility : Hydroxy- and methoxy-substituted derivatives exhibit improved solubility in polar solvents due to hydrogen bonding .
  • Biological Activity : Pyridyl and aryl groups may enhance metal-chelating properties, relevant to catalysis or medicinal chemistry.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Spectral Data (¹H NMR, δ ppm) Reference
3-(4-Hydroxybenzylidene)-2,4-pentanedione Not reported CH₂Cl₂, MeOH Aromatic protons: 6.8–7.5; diketone protons: 2.1–2.5
3-[(4-Methylphenyl)methylene]-2,4-pentanedione Oil (purified) Organic solvents Aromatic protons: 7.2–7.45; CH₃ groups: 2.3–2.42
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione Not reported Ethyl acetate Methoxy protons: ~3.8; aromatic protons: 6.5–7.0

Notes:

  • Pyridyl derivatives are expected to exhibit distinct ¹H NMR shifts due to nitrogen-induced deshielding (e.g., pyridyl protons typically resonate at δ 7.5–8.5).
  • The absence of a hydroxy group in this compound may reduce polarity compared to hydroxyphenyl analogues.
Reactivity in Michael Additions
  • 3-(4-Hydroxybenzylidene)-2,4-pentanedione undergoes Michael addition with 4-hydroxycoumarin to form heterocyclic compounds under reflux with piperidine .
  • Pyridyl Analogue : The electron-deficient pyridyl group may accelerate similar reactions due to enhanced electrophilicity at the α,β-unsaturated carbonyl system.
Toxicity Considerations
  • 3-Benzylidene-2,4-pentanedione exhibits moderate toxicity (LD₅₀ = 56 mg/kg in mice, intravenous) .
  • Pyridyl derivatives may exhibit altered toxicity profiles due to metabolic interactions with nitrogen heterocycles.

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